2-{2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy}ethanol
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Overview
Description
2-{2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy}ethanol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy}ethanol typically involves the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2).
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Another class of compounds with similar biological properties
Uniqueness
2-{2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy}ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C10H15N5O2 |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C10H15N5O2/c1-15-10-8(6-14-15)9(12-7-13-10)11-2-4-17-5-3-16/h6-7,16H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
GXRPABFCNAOLLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCOCCO |
Origin of Product |
United States |
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